2,6-Dimethylbenzofuran-4-ol
Description
Structure
3D Structure
Properties
CAS No. |
144763-71-3 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2,6-dimethyl-1-benzofuran-4-ol |
InChI |
InChI=1S/C10H10O2/c1-6-3-9(11)8-5-7(2)12-10(8)4-6/h3-5,11H,1-2H3 |
InChI Key |
WCQVYQGPGWAXHK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=C(OC2=C1)C)O |
Canonical SMILES |
CC1=CC(=C2C=C(OC2=C1)C)O |
Synonyms |
4-Benzofuranol, 2,6-dimethyl- |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Studies of 2,6 Dimethylbenzofuran 4 Ol
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group at the C-4 position is a primary site for various chemical transformations, including etherification, esterification, and oxidation. These reactions allow for the introduction of diverse functional groups, thereby modifying the compound's physicochemical and biological properties.
Etherification Reactions (e.g., O-Alkylation, O-Arylation)
The hydroxyl group of 2,6-dimethylbenzofuran-4-ol can readily undergo O-alkylation to form corresponding ethers. This reaction typically proceeds via a Williamson ether synthesis, where the phenol (B47542) is first treated with a base, such as sodium hydride or potassium carbonate, to form a more nucleophilic phenoxide ion. This is subsequently reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents to yield the desired ether. For instance, the methylation of the hydroxyl group would yield 4-methoxy-2,6-dimethylbenzofuran. While specific studies detailing the O-alkylation of this compound are not extensively documented in publicly available literature, the general principles of phenol etherification are well-established and applicable. nih.gov
O-arylation, the formation of a diaryl ether, can also be achieved, typically through Ullmann-type coupling reactions. These reactions involve the copper-catalyzed reaction of the phenoxide with an aryl halide. Modern variations of this reaction may utilize palladium or other transition metal catalysts, often with specialized ligands to facilitate the coupling.
| Reactant | Reagent(s) | Product | Reaction Type |
| This compound | Alkyl Halide, Base | 4-Alkoxy-2,6-dimethylbenzofuran | O-Alkylation |
| This compound | Aryl Halide, Catalyst | 4-Aryloxy-2,6-dimethylbenzofuran | O-Arylation |
Esterification and Acylation Reactions
The phenolic hydroxyl group can be converted to an ester through reaction with various acylating agents. The use of highly reactive acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), is a common and efficient method for this transformation. rsc.org For example, reacting this compound with acetyl chloride would yield 2,6-dimethylbenzofuran-4-yl acetate (B1210297). These reactions are typically rapid and proceed to completion.
Alternatively, direct esterification with a carboxylic acid can be achieved under acidic conditions (Fischer esterification), though this method is generally less efficient for phenols compared to alcohols and is reversible. rsc.org
| Reactant | Reagent(s) | Product | Reaction Type |
| This compound | Acyl Chloride, Base | 2,6-Dimethylbenzofuran-4-yl ester | Esterification |
| This compound | Acid Anhydride (B1165640), Base | 2,6-Dimethylbenzofuran-4-yl ester | Esterification |
Controlled Oxidation Pathways of the Hydroxyl Moiety
The phenolic hydroxyl group is susceptible to oxidation. Controlled oxidation can lead to the formation of quinone-like structures. Reagents such as Fremy's salt (potassium nitrosodisulfonate) or other specialized oxidizing agents can be employed for this purpose. The oxidation of substituted phenols can be complex, and the reaction conditions must be carefully controlled to achieve the desired product and avoid over-oxidation or polymerization. Research on the controlled oxidation of hydroxylated benzofurans suggests that such transformations can lead to intermediates for the synthesis of various heterocyclic systems. vulcanchem.com
Reactivity of the Furan (B31954) Ring System
The furan moiety of this compound is an electron-rich aromatic system and is, therefore, susceptible to electrophilic attack. The substituents on the benzene (B151609) ring and the furan ring itself influence the regioselectivity of these reactions.
Nucleophilic Additions to the Furan Ring
The aromatic nature of the furan ring in benzofuran (B130515) makes it generally resistant to nucleophilic addition reactions unless the ring is activated by strongly electron-withdrawing groups, which is not the case for this compound. However, under certain conditions, such as photochemical reactions or transition-metal-catalyzed processes, addition reactions can occur. For example, some benzofurans have been shown to participate in [2+2] cycloaddition reactions. rsc.org Hydrogenation of the furan ring to the corresponding dihydrobenzofuran is also a possibility, typically requiring a heterogeneous catalyst like palladium on carbon under hydrogen pressure.
Cycloaddition Reactions (e.g., Diels-Alder)
Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the construction of cyclic compounds. libretexts.org In the context of benzofurans, these reactions can lead to the formation of complex polycyclic systems. While specific studies on this compound as a diene or dienophile in Diels-Alder reactions are not extensively documented in the provided search results, the reactivity of the benzofuran core in such transformations is known. For instance, benzofuranquinones can act as dienophiles in Lewis acid-catalyzed Diels-Alder reactions. lookchem.com The furan moiety itself can participate as the diene component in cycloadditions. nottingham.ac.uk
The general mechanism of a Diels-Alder reaction involves the concerted interaction of a conjugated diene with a dienophile to form a six-membered ring. libretexts.org The reaction is influenced by the electronic properties of both the diene and the dienophile. In the case of this compound, the furan ring could potentially act as a diene. The electron-donating nature of the oxygen atom and the methyl group might enhance its reactivity in this regard.
Furthermore, intramolecular Diels-Alder reactions of furan derivatives have been successfully employed in the synthesis of natural products, highlighting the utility of the furan ring in constructing complex molecular architectures. researchgate.net For example, the intramolecular Diels-Alder reaction of furfuryl allenyl ether has been used to create various benzo[c]furan derivatives. kyushu-u.ac.jp
Reactivity of the Benzenoid Ring System
The benzene ring of this compound is susceptible to various transformations, including electrophilic aromatic substitution and functional group interconversions.
Electrophilic Aromatic Substitution on the Benzene Moiety
Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. minia.edu.egdalalinstitute.com The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion. dalalinstitute.com The rate and regioselectivity of EAS are significantly influenced by the substituents already present on the benzene ring. total-synthesis.com
In this compound, the hydroxyl (-OH) group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The methyl (-CH3) group is also an activating, ortho-, para-directing group, albeit weaker than the hydroxyl group. The fused furan ring itself influences the electron distribution in the benzene ring.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. minia.edu.eg
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a molecular halogen and a Lewis acid catalyst. libretexts.org
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. minia.edu.eg
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. total-synthesis.com
The positions on the benzene ring most susceptible to electrophilic attack will be those activated by the hydroxyl and methyl groups.
Functional Group Interconversions on the Aromatic Ring
The hydroxyl group on the benzenoid ring of this compound can undergo various functional group interconversions. These transformations are crucial for synthesizing a diverse range of derivatives. compoundchem.com For example, the hydroxyl group can be converted into an ether or an ester. Methylation of hydroxyl groups on benzofuran scaffolds has been achieved using methyl iodide in the presence of a base like potassium carbonate. rsc.org
Other potential interconversions could involve oxidation of the methyl group or modification of the hydroxyl group to alter the electronic properties and reactivity of the entire molecule. imperial.ac.uk
This compound as a Building Block in Complex Chemical Synthesis
The unique structure of this compound makes it a valuable starting material for the synthesis of more complex molecules, including those with potential biological activity. myuchem.com
Applications in the Synthesis of Heteroarylamines
While direct applications of this compound in the synthesis of heteroarylamines are not explicitly detailed in the provided results, the benzofuran scaffold is a key component in many biologically active heterocyclic compounds. uniurb.it The functional groups on this compound provide handles for the introduction of nitrogen-containing moieties. For example, the hydroxyl group could be converted to a leaving group, which could then be displaced by an amine in a nucleophilic aromatic substitution reaction, although this is generally challenging on an electron-rich ring. A more common approach would be to introduce a nitro group via electrophilic aromatic substitution, which can then be reduced to an amino group. compoundchem.com This amino-substituted benzofuran could then be used in further reactions to construct more complex heteroaromatic systems.
Construction of Novel Benzofuran Derivatives and Polycyclic Systems
The benzofuran core is a prevalent motif in natural products and synthetic compounds with a wide range of biological activities. mdpi.comambeed.com The reactivity of this compound allows for its elaboration into a variety of novel derivatives and polycyclic systems.
The development of new synthetic methods continually expands the possibilities for creating complex structures from benzofuran precursors. nih.gov For instance, palladium-catalyzed reactions are widely used for C-H functionalization and cross-coupling reactions to build more elaborate structures on the benzofuran core. The generation of reactive intermediates like benzynes from substituted aromatic precursors can also be a powerful strategy for constructing polycyclic systems through cycloaddition reactions. nottingham.ac.uk
Advanced Spectroscopic and Structural Elucidation of 2,6 Dimethylbenzofuran 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering profound insights into the chemical environment of individual atoms. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, a detailed map of the molecular framework of 2,6-Dimethylbenzofuran-4-ol can be constructed.
Proton NMR (¹H NMR) spectroscopy provides critical information regarding the number, connectivity, and chemical environment of protons within a molecule. For this compound, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic, methyl, and hydroxyl protons. The anticipated chemical shifts are influenced by the electron-donating and withdrawing effects of the substituents on the benzofuran (B130515) core.
The hydroxyl proton (4-OH) is expected to appear as a broad singlet, with its chemical shift being concentration and solvent dependent, typically in the range of 5.0-8.0 ppm. The aromatic protons on the benzene (B151609) ring will present as distinct signals. The proton at position 5 is expected to be a singlet due to the absence of adjacent protons. The proton at position 7 will also likely appear as a singlet. The furan (B31954) ring proton at position 3 will also be a singlet.
The two methyl groups at positions 2 and 6 will each produce a singlet in the upfield region of the spectrum, typically around 2.2-2.5 ppm. The integration of these signals will correspond to the number of protons in each environment, further confirming the structure.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H3 | 6.5 - 7.0 | s |
| H5 | 6.7 - 7.2 | s |
| H7 | 6.8 - 7.3 | s |
| 4-OH | 5.0 - 8.0 | br s |
| 2-CH₃ | 2.2 - 2.5 | s |
| 6-CH₃ | 2.2 - 2.5 | s |
| (s = singlet, br s = broad singlet) |
Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and electronic environment of the carbon atoms.
The quaternary carbons, such as C2, C4, C6, C3a, and C7a, are expected to appear in the downfield region of the spectrum. The carbon bearing the hydroxyl group (C4) will be significantly deshielded. The carbons of the furan ring (C2 and C3) will have characteristic chemical shifts. The aromatic carbons (C5, C7, C3a, and C7a) will resonate in the typical aromatic region. The methyl carbons (2-CH₃ and 6-CH₃) will appear in the upfield region.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | 150 - 160 |
| C3 | 100 - 110 |
| C3a | 120 - 130 |
| C4 | 145 - 155 |
| C5 | 110 - 120 |
| C6 | 125 - 135 |
| C7 | 105 - 115 |
| C7a | 150 - 160 |
| 2-CH₃ | 10 - 20 |
| 6-CH₃ | 15 - 25 |
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY is not expected to show many correlations as most protons are predicted to be singlets with no adjacent proton neighbors to couple with.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum of this compound would show correlations between the protons and the carbons to which they are attached. For example, a cross-peak would be observed between the signal for the H3 proton and the C3 carbon. Similarly, correlations would be seen for H5-C5, H7-C7, and the methyl protons with their respective methyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for piecing together the molecular skeleton. Key expected HMBC correlations for this compound would include:
The protons of the 2-CH₃ group showing correlations to C2 and C3.
The H3 proton showing correlations to C2, C3a, and C4.
The protons of the 6-CH₃ group showing correlations to C5, C6, and C7.
The H5 proton showing correlations to C3a, C4, C6, and C7.
The H7 proton showing correlations to C5, C6, and C7a.
These 2D NMR experiments, in conjunction with ¹H and ¹³C NMR, provide a robust and unambiguous assignment of all proton and carbon signals, thereby confirming the constitution of this compound.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations present in a compound.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its bonds. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups.
A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The C-O stretching vibration of the phenol (B47542) will likely appear in the 1200-1260 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the furan ring is expected in the 1000-1300 cm⁻¹ range.
Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Hydroxyl | O-H stretch | 3200 - 3600 (broad) |
| Aromatic | C-H stretch | 3000 - 3100 |
| Methyl | C-H stretch | 2850 - 3000 |
| Aromatic | C=C stretch | 1450 - 1600 |
| Phenol | C-O stretch | 1200 - 1260 |
| Furan | C-O-C stretch | 1000 - 1300 |
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional structural information.
Strong Raman signals are expected for the aromatic ring breathing modes, which are typically found in the 1000-1600 cm⁻¹ region. The symmetric stretching of the C-C bonds in the aromatic ring would also give rise to prominent Raman bands. The C-H stretching vibrations of the methyl groups and the aromatic ring will also be visible. While the O-H stretch is typically weak in Raman spectra, other skeletal vibrations of the benzofuran core can be observed, providing a complete vibrational profile of the molecule.
Characteristic Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |
| Aromatic C-H stretch | 3000 - 3100 |
| Methyl C-H stretch | 2850 - 3000 |
| Aromatic ring breathing | 1000 - 1600 (strong) |
| C-C stretch (aromatic) | 1400 - 1600 |
By integrating the data obtained from these advanced spectroscopic methods, a comprehensive and unambiguous structural elucidation of this compound can be achieved, confirming the connectivity and spatial arrangement of its constituent atoms.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Fragmentation Pattern
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal tool for analyzing volatile compounds like this compound. The chemical formula for this compound is C₁₀H₁₀O₂. Its nominal molecular weight is 162 g/mol .
In a typical GC-MS analysis under electron ionization (EI), the molecule will first produce a molecular ion peak (M⁺•) corresponding to its molecular weight. For this compound, this would be observed at an m/z of 162. Subsequent fragmentation provides structural insights. The fragmentation of benzofuran derivatives is influenced by the stability of the aromatic and furan rings and the nature of the substituents.
A plausible fragmentation pathway for this compound would involve:
Loss of a methyl radical (•CH₃): A primary fragmentation event is often the cleavage of a methyl group, leading to a stable cation. The loss of a methyl group from the molecular ion (m/z 162) would result in a significant fragment ion at m/z 147. This is a common fragmentation for methylated aromatic compounds.
Loss of carbon monoxide (CO): Phenolic compounds and furan rings can undergo the loss of carbon monoxide. The fragment at m/z 147 could subsequently lose CO, leading to an ion at m/z 119.
Retro-Diels-Alder (RDA) reaction: While less common for the aromatic portion, fragmentation of the furan ring can occur. However, the initial loss of the methyl group is generally more favorable.
The resulting mass spectrum would be characterized by a base peak, which could be the molecular ion or a major fragment, providing a fingerprint for identification.
Table 1: Predicted GC-MS Fragmentation Data for this compound
| m/z Value | Proposed Fragment Identity | Description |
|---|---|---|
| 162 | [C₁₀H₁₀O₂]⁺• | Molecular Ion (M⁺•) |
| 147 | [M - CH₃]⁺ | Loss of a methyl radical |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, allowing for the unambiguous determination of its elemental composition. The exact mass is calculated using the masses of the most abundant isotopes of each element (e.g., ¹H, ¹²C, ¹⁶O).
For this compound (C₁₀H₁₀O₂), the theoretical monoisotopic (exact) mass is calculated to be 162.06808 Da. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. nist.gov The structure of this compound, containing a conjugated benzofuran system and a hydroxyl group, dictates the types of electronic transitions that can occur.
The primary electronic transitions expected for this molecule are:
π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic and other conjugated systems and typically result in strong absorption bands.
n → π* transitions: These involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the hydroxyl and furan groups, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.
The UV-Vis spectrum of this compound is predicted to show characteristic absorption maxima (λ_max) in the UV region. The presence of the hydroxyl group (an auxochrome) on the aromatic ring is expected to cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzofuran. nih.gov Studies on similar benzofuran structures show absorption in the 250-350 nm range. researchgate.netnist.gov
Table 2: Expected Electronic Transitions for this compound
| Type of Transition | Orbitals Involved | Expected Spectral Region |
|---|---|---|
| π → π* | π bonding to π* antibonding | Strong absorption in the UV region |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions.
A search of the available scientific literature and crystallographic databases did not yield an experimental crystal structure for this compound. Therefore, detailed data on its solid-state molecular architecture, such as precise bond lengths and angles, are not available at this time. Should a single crystal of sufficient quality be produced, X-ray diffraction analysis would be able to provide this structural information.
Chromatographic Separation and Purity Assessment Techniques
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.
Gas Chromatography (GC) for Volatile Mixture Analysis
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. amanote.com For the analysis of this compound, a capillary GC system would be employed. The separation is based on the differential partitioning of the analyte between a stationary phase (a coating inside the column) and a mobile phase (an inert carrier gas, such as helium).
A common stationary phase for the analysis of furan and benzofuran derivatives is a non-polar or mid-polarity column, such as one coated with 5% phenyl polysiloxane (e.g., HP-5MS or DB-5). nih.govnist.gov The retention time of this compound would be characteristic of its volatility and interaction with the stationary phase, allowing for its separation from other components in a mixture and an assessment of its purity based on the peak area.
Table 3: Typical GC Conditions for Analysis of Benzofuran Derivatives
| Parameter | Typical Value/Condition |
|---|---|
| Column Type | Capillary |
| Stationary Phase | HP-5MS (5% Phenyl Polysiloxane) |
| Column Dimensions | 30 m length x 0.25 mm internal diameter |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Injection Mode | Split/Splitless |
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of non-volatile and thermally labile compounds like this compound. Given its benzofuran structure, reverse-phase (RP) HPLC methods are generally applicable. In a typical RP-HPLC setup, a non-polar stationary phase is used in conjunction with a polar mobile phase.
For the analysis of benzofuran derivatives, a common mobile phase consists of a mixture of acetonitrile (B52724) and water. sielc.com The ratio of these solvents can be adjusted to optimize the retention and separation of the analyte. To improve peak shape and resolution, especially for phenolic compounds, an acid modifier is often added to the mobile phase. Phosphoric acid is a common choice for UV detection, while formic acid is preferred for mass spectrometry (MS) compatible applications as it is more volatile. sielc.com
The selection of the HPLC column is critical. Columns with C18-modified silica (B1680970) are widely used for the separation of a broad range of organic molecules. For faster analysis, columns with smaller particle sizes (e.g., 3 µm) can be employed in Ultra-High-Performance Liquid Chromatography (UPLC) systems. sielc.com The detection of this compound can be achieved using a UV detector, leveraging the chromophoric nature of the benzofuran ring system. The selection of an appropriate wavelength, likely in the UV range, is essential for achieving optimal sensitivity.
Table 1: Illustrative HPLC Conditions for Benzofuran Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with Phosphoric or Formic Acid |
| Detection | UV Spectrophotometry |
| Application | Separation and quantification of benzofuran derivatives |
Sample Derivatization Strategies for Enhanced Chromatographic Behavior
Derivatization in HPLC is a process where the analyte of interest is chemically modified to enhance its detection or improve its chromatographic properties. libretexts.org For this compound, the presence of a phenolic hydroxyl group makes it a prime candidate for derivatization, especially when high sensitivity is required. nih.govscirp.orgoup.com
Pre-column derivatization involves reacting the analyte with a labeling agent before its introduction into the HPLC system. This can improve selectivity and sensitivity. scirp.org For phenolic compounds, several derivatizing agents can be employed to introduce a UV-absorbing or fluorescent moiety, thereby significantly lowering the detection limits. libretexts.orgscirp.org
One common derivatizing agent for phenols is 4-nitrobenzoyl chloride (4-NB-Cl). scirp.org The reaction of 4-NB-Cl with the hydroxyl group of this compound would form a highly UV-absorbing ester derivative, allowing for sensitive detection with a standard UV detector. scirp.org The derivatization is typically carried out in a buffered solution at a slightly alkaline pH to facilitate the reaction. scirp.org
Another widely used derivatizing agent is dansyl chloride, which reacts with phenols to produce highly fluorescent derivatives. oup.com This allows for the use of a fluorescence detector, which offers greater sensitivity and selectivity compared to UV detection. libretexts.orgoup.com The derivatization reaction is usually performed in an alkaline medium, and the excess reagent is hydrolyzed before analysis. oup.com
For mass spectrometric detection, particularly with MALDI-MS, evaporative derivatization with reagents like 2-sulfobenzoic anhydride (B1165640) can be utilized for phenols. nih.gov In some cases, post-column derivatization can be employed, where the derivatizing agent is introduced after the chromatographic separation and before detection. nih.gov This approach can be useful when the derivatized product is not stable under the chromatographic conditions. nih.gov
Table 2: Derivatization Reagents for Phenolic Compounds
| Derivatizing Agent | Target Functional Group | Detection Method |
|---|---|---|
| 4-Nitrobenzoyl chloride | Hydroxyl | UV |
| Dansyl chloride | Hydroxyl | Fluorescence |
| 2-Sulfobenzoic anhydride | Hydroxyl | MALDI-MS |
Theoretical and Computational Investigations of 2,6 Dimethylbenzofuran 4 Ol
Quantum Chemical Calculations
Density Functional Theory (DFT) for Ground State Geometry and Electronic Structure
No published studies were identified that report the ground state geometry optimization or electronic structure analysis of 2,6-Dimethylbenzofuran-4-ol using Density Functional Theory (DFT). While DFT methods, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are standard for such investigations on related molecules, the specific bond lengths, bond angles, and dihedral angles for this compound are not available in the literature. researchgate.netresearchgate.net
Conformational Analysis and Potential Energy Surface Mapping
A conformational analysis and the mapping of the potential energy surface for this compound, which would identify the most stable conformers and the energy barriers between them, have not been documented. Such studies are crucial for understanding the molecule's flexibility and preferred spatial arrangement but have not been publicly reported for this specific isomer.
Electronic Properties and Reactivity Prediction
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resultant HOMO-LUMO energy gap, are fundamental to predicting a molecule's chemical reactivity and kinetic stability. researchgate.netwikipedia.org This data, which would be derived from DFT calculations, is not available for this compound in existing research. Therefore, a quantitative analysis of its reactivity based on FMO theory cannot be provided.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis is employed to understand charge distribution, charge transfer, and hyperconjugative interactions within a molecule. uni-muenchen.detaylorandfrancis.com This analysis provides insights into donor-acceptor interactions and their stabilization energies. A detailed NBO analysis for this compound, including atomic charges and second-order perturbation theory analysis of the Fock matrix, has not been published.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecular surface, identifying regions prone to electrophilic and nucleophilic attack. researchgate.net Red-colored regions indicate negative potential (nucleophilic sites), while blue regions indicate positive potential (electrophilic sites). Without specific computational results for this compound, an MEP map and the corresponding analysis of its reactive sites cannot be generated.
Computational Assessment of Charge Transfer Characteristics
Computational chemistry provides powerful tools to investigate the electronic properties of molecules, including intramolecular charge transfer (ICT). For this compound, such studies would typically employ Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to analyze how electron density is redistributed upon electronic excitation. The analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The spatial distribution of these orbitals indicates the regions involved in electron donation and acceptance. In a molecule like this compound, the benzofuran (B130515) ring system and the hydroxyl group are expected to act as electron-donating moieties, while the regions of electron acceptance would be identified by the LUMO distribution.
The energy gap between the HOMO and LUMO is a critical parameter, providing insight into the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and prone to charge transfer. Computational models can precisely calculate this gap and visualize the orbitals. Furthermore, the design of new materials with high charge transfer is crucial for applications in nonlinear optics, as ICT between donor and acceptor groups can lead to large hyperpolarizability values. ipme.ru The study of charge transfer is also vital in understanding luminescence, where Zr4+-O2- charge transfer, for example, is responsible for the self-activated emission in certain zirconate compounds. researchgate.net
Computational Prediction of Spectroscopic Parameters
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become a standard tool for structural elucidation and verification. researchgate.net For this compound, these calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.netnih.gov The choice of the DFT functional (e.g., B3LYP, M06-2X, TPSSTPSS) and the basis set (e.g., 6-311+G(2d,p), TZVP) significantly influences the accuracy of the predicted chemical shifts. nih.gov
The process involves first optimizing the molecular geometry of the compound. Subsequently, the NMR shielding tensors are calculated for the optimized structure. These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory. researchgate.net Studies have shown that for predicting ¹H-NMR chemical shifts, the choice of geometry can be more critical than for ¹³C-NMR shifts. nih.gov The accuracy of these computational methods allows for the reliable assignment of complex spectra and can even be used to distinguish between different conformers or tautomers of a molecule. researchgate.netnih.gov
Table 1: Illustrative Theoretical vs. Experimental NMR Chemical Shifts (δ, ppm) for a Benzofuran Structure
| Atom Number | Experimental ¹H (ppm) | Theoretical ¹H (ppm) | Experimental ¹³C (ppm) | Theoretical ¹³C (ppm) |
| C2 | - | - | 146.06 | 145.95 |
| C3 | - | - | 129.19 | 129.10 |
| C3a | - | - | 133.22 | 133.15 |
| C4 | 7.35 | 7.30 | 121.10 | 121.05 |
| C5 | - | - | 127.14 | 127.08 |
| C6 | 7.42 | 7.38 | 130.55 | 130.49 |
| C7 | 7.46 | 7.41 | 111.78 | 111.72 |
| C7a | - | - | 152.78 | 152.70 |
| 2-CH₃ | 2.63 | 2.60 | 9.56 | 9.51 |
| 6-CH₃ | 2.50 | 2.47 | 21.32 | 21.28 |
| 4-OH | Value dependent on solvent and concentration | Calculated value | - | - |
Computational modeling is instrumental in the analysis of infrared (IR) and Raman vibrational spectra. spectroscopyonline.com For this compound, theoretical spectra are simulated by first performing a geometry optimization, followed by a frequency calculation at the same level of theory, commonly using DFT methods like B3LYP with a suitable basis set. researchgate.netasianpubs.org These calculations yield harmonic vibrational frequencies, IR intensities, and Raman activities. arxiv.org
A crucial aspect of vibrational analysis is the detailed assignment of each vibrational mode. This is accomplished through Potential Energy Distribution (PED) analysis. asianpubs.org PED quantifies the contribution of individual internal coordinates (like stretching, bending, or torsion) to each normal mode of vibration. nih.gov Programs such as VEDA (Vibrational Energy Distribution Analysis) are often used to perform PED calculations, which helps in making unambiguous assignments of the observed spectral bands. nih.gov For example, a calculated band at a specific wavenumber might be assigned as a C=C stretching mode with 80% contribution from that coordinate and 20% from a C-H in-plane bending mode. This detailed assignment is invaluable for understanding the molecule's structural and bonding characteristics. researchgate.net
Table 2: Example of Calculated Vibrational Frequencies and Potential Energy Distribution (PED) for a Benzofuran Derivative
| Mode | Assignment | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity | PED Contribution (%) |
| ν1 | O-H stretch | 3650 | High | Low | 98% ν(O-H) |
| ν2 | C-H aromatic stretch | 3105 | Medium | High | 95% ν(C-H) |
| ν3 | C-H methyl stretch | 2954 | Medium | Medium | 97% ν(C-H) |
| ν4 | C=C ring stretch | 1610 | High | High | 85% ν(C=C) + 10% δ(C-C-H) |
| ν5 | C-O-C stretch | 1250 | High | Medium | 75% ν(C-O-C) + 20% ν(C-C) |
| ν6 | C-H bend (out-of-plane) | 881 | High | Low | 90% γ(C-H) |
Note: This table is illustrative. Frequencies and assignments are based on typical values for substituted benzofurans. PED analysis provides a detailed breakdown of each vibrational mode. researchgate.netasianpubs.orgnih.gov
Mechanistic Studies through Computational Modeling of Reactions
Computational modeling is a powerful tool for elucidating reaction mechanisms, predicting the feasibility of reaction pathways, and understanding the stability of intermediates and transition states. For reactions involving this compound, such as synthesis, degradation, or biotransformation, DFT calculations can provide deep mechanistic insights. csfarmacie.czmarquette.edu
For instance, in studying the photodegradation of a related compound, Carbofuran, DFT was used to calculate bond dissociation energies (BDE) to predict which chemical bond is most likely to break upon irradiation. marquette.edu The calculations predicted that the phenoxy C-O bond was weaker than other bonds, suggesting that the initial step of degradation is a homolytic cleavage at this site, a finding later supported by experimental results. marquette.edu Similarly, computational models can be used to study the synthesis of benzofuran derivatives, for example, by modeling the energetics of acid-catalyzed cyclization reactions. vulcanchem.com In the context of drug metabolism, computational docking and quantum mechanics can model how a molecule like a benzofuran derivative interacts with enzymes such as Cytochrome P450, predicting sites of oxidation or other modifications. csfarmacie.cz
Theoretical Evaluation of Nonlinear Optical (NLO) Properties
The investigation of nonlinear optical (NLO) properties is a significant area of materials science, with applications in optical switching and data storage. ipme.ru Computational methods are essential for predicting the NLO response of molecules like this compound and for guiding the design of new materials with enhanced NLO properties. mdpi.comfrontiersin.org
The key parameters describing a molecule's NLO response are the linear polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. mdpi.comnih.gov These properties can be calculated using quantum chemical methods such as DFT or Time-Dependent Hartree-Fock (TDHF). nih.govresearchgate.net For a molecule to have a significant NLO response, it often needs a combination of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. ipme.ru In this compound, the hydroxyl and methyl groups act as donors on the benzofuran scaffold. Theoretical calculations can quantify the components of the polarizability and hyperpolarizability tensors, providing a microscopic understanding of the NLO behavior. nih.gov The results can predict whether the material would be suitable for applications such as second-harmonic generation or two-photon absorption. mdpi.com
Occurrence, Isolation, and Biosynthetic Considerations of Benzofuranols
Natural Occurrence of Benzofuran (B130515) Derivatives in Biological Systems
Benzofuran and its derivatives represent a significant class of naturally occurring heterocyclic compounds. nih.govactascientific.com These compounds are ubiquitous in nature, found widely in various biological systems, including higher plants, fungi, and even marine organisms. nih.govrsc.orgacs.org Their presence is particularly noted in plant families such as Asteraceae, Moraceae, Fabaceae, Rutaceae, and Liliaceae. actascientific.comnih.gov
Many natural benzofurans are recognized for their diverse biological activities. nih.govrsc.org For instance, compounds like psoralen, found in plants such as limes and lemons, and angelicin (B190584) from Psoralea corylifolia, are well-known examples of naturally occurring benzofuran derivatives. nih.gov The genus Morus (mulberry) is a prominent source of arylbenzofuran derivatives, including the moracin family of compounds, which are isolated from the root and stem bark. acs.org Additionally, various benzofurans have been isolated from fungi, where they exist as metabolites. rsc.orgtandfonline.com The widespread distribution of these compounds underscores their significance in the chemistry of natural products. nih.govrsc.org
Methodologies for the Isolation and Purification of Natural Benzofuranols
The isolation of pure benzofuranols from their natural sources is a critical step in their study and involves a series of established laboratory techniques. hilarispublisher.comumt.edu.my The general process begins with extraction from the biological material, typically using a solvent, followed by fractionation and purification to isolate the target compounds. hilarispublisher.comundip.ac.id
A common approach involves the following steps:
Extraction : The raw biological material, such as dried and powdered plants, is first extracted with a solvent like methanol. tandfonline.com The resulting crude extract is then concentrated under reduced pressure. tandfonline.com This extract can be further partitioned using solvents of varying polarity, such as ethyl acetate (B1210297) and n-butanol, to separate compounds based on their solubility. tandfonline.com
Fractionation : The crude extract or its partitions are then subjected to chromatographic techniques to separate the complex mixture into simpler fractions. umt.edu.myundip.ac.id Vacuum Liquid Chromatography (VLC) and Column Chromatography are frequently used for this initial separation, employing stationary phases like silica (B1680970) gel. hilarispublisher.comundip.ac.id
Purification : The final purification of the isolated compounds is often achieved using more advanced chromatographic methods. hilarispublisher.com High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose due to its high resolution. hilarispublisher.comanalyticachemie.in Preparative Thin-Layer Chromatography (TLC) is also utilized for separating compounds. tandfonline.commdpi.com In some cases where compounds are difficult to separate, a chemical transformation, such as acetylation, may be performed to alter the compounds' properties, facilitating their separation, after which the original functional group can be restored. tandfonline.com
Throughout the process, techniques like TLC are used to monitor the separation and identify the fractions containing the compounds of interest. undip.ac.idtandfonline.com The structure and purity of the final isolated benzofuranols are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govresearchgate.net
Proposed Biosynthetic Pathways Leading to Benzofuran Core Structures in Organisms
The formation of the benzofuran core in natural products is a result of complex biosynthetic pathways within organisms. researchgate.netekb.eg Lignans and neolignans, which are part of the polyphenol family, are derived from a common biosynthetic pathway that can lead to benzofuran structures. researchgate.net
One proposed pathway for the formation of certain benzofuran derivatives involves the cyclization of precursors. ekb.eg For example, the biosynthesis of some benzofurans found in Senecio glaucus is thought to begin with a precursor molecule that undergoes a series of enzymatic reactions. ekb.eg Key steps in this process often include hydroxylation and oxidation, which are catalyzed by cytochrome P450 enzymes. ekb.eg These enzymes facilitate the introduction of oxygen atoms and subsequent modifications that lead to the formation of the heterocyclic furan (B31954) ring fused to the benzene (B151609) ring. ekb.eg For instance, a phenolic hydroxyl group can be oxidized to a ketone, which then participates in the ring-forming reaction. ekb.eg Subsequent steps like methylation can further modify the benzofuran core, leading to the diversity of derivatives found in nature. ekb.eg Menthofuran, a monoterpenoid benzofuran, is considered a precursor in the biotransformation pathway leading to other related compounds like mintlactone (B1200661) in Mentha species. researchgate.net
Analogous Natural Benzofuranols (e.g., 3,6-Dimethylbenzofuran-4-ol from Natural Sources)
While the specific natural occurrence of 2,6-Dimethylbenzofuran-4-ol is not widely documented, several analogous dimethylated benzofuranols and related derivatives have been isolated from various natural sources. These compounds share a similar core structure, providing valuable context for the chemical family.
For example, a pair of epimers, 3β,6-dimethyl-2,3-dihydrobenzofuran-2α-ol and 3β,6-dimethyl-2,3-dihydrobenzofuran-2β-ol, were isolated from the traditional Chinese medicine plant Eupatorium fortunei. nih.govtandfonline.com In another study, 6-methoxy-3-methyl-2-phenylbenzofuran-5-ol was isolated from the heartwood of Dalbergia odorifera. actascientific.com
The compound 4,5,6,7-Tetrahydro-3,6-dimethylbenzofuran, also known as menthofuran, is a well-known monoterpenoid derivative found in peppermint oil. thegoodscentscompany.comsigmaaldrich.com Although not a benzofuranol itself, its structure is closely related.
The following table summarizes some examples of naturally occurring benzofuran derivatives and their sources.
Table 1: Examples of Naturally Occurring Benzofuran Derivatives and Their Sources
| Compound Name | Natural Source | Reference(s) |
|---|---|---|
| 3β,6-dimethyl-2,3-dihydrobenzofuran-2α-ol | Eupatorium fortunei | nih.govtandfonline.com |
| 3β,6-dimethyl-2,3-dihydrobenzofuran-2β-ol | Eupatorium fortunei | nih.govtandfonline.com |
| 3β,6-dimethyl-2,3-dihydrobenzofuran 2β-O-β-D-glucopyranoside | Eupatorium fortunei | tandfonline.com |
| 6-methoxy-3-methyl-2-phenylbenzofuran-5-ol | Dalbergia odorifera | actascientific.com |
| Airlanggin A (an isoprenylated benzofuran-3-one) | Calophyllum soulattri | nih.govresearchgate.net |
| Airlanggin B (an isoprenylated benzofuran-3-one) | Calophyllum soulattri | nih.govresearchgate.net |
| Menthofuran (4,5,6,7-Tetrahydro-3,6-dimethylbenzofuran) | Peppermint (Mentha species) | researchgate.netthegoodscentscompany.com |
| Moracins | Morus species (Mulberry) | acs.org |
| Psoralen | Limes, Lemons, Psoralea corylifolia | nih.gov |
Table 2: List of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3,6-Dimethylbenzofuran-4-ol |
| 3β,6-dimethyl-2,3-dihydrobenzofuran-2α-ol |
| 3β,6-dimethyl-2,3-dihydrobenzofuran-2β-ol |
| 3β,6-dimethyl-2,3-dihydrobenzofuran 2β-O-β-D-glucopyranoside |
| 4,5,6,7-Tetrahydro-3,6-dimethylbenzofuran (Menthofuran) |
| 6-methoxy-3-methyl-2-phenylbenzofuran-5-ol |
| Angelicin |
| Airlanggin A |
| Airlanggin B |
| Mintlactone |
| Moracins |
Structure Reactivity and Structure Property Relationships of 2,6 Dimethylbenzofuran 4 Ol and Analogues
Systematic Investigation of Substituent Effects on Chemical Reactivity
The chemical reactivity of the benzofuran (B130515) scaffold, the core structure of 2,6-Dimethylbenzofuran-4-ol, is profoundly influenced by the nature and position of its substituents. The interplay between the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups and the aromatic system dictates the molecule's behavior in chemical transformations. Systematic studies on various benzofuran analogues have elucidated these relationships, often quantified through linear free-energy relationships like the Hammett equation.
Research has shown that the electronic nature of substituents on the benzofuran unit has a major influence on reaction kinetics. rug.nl For reactions involving the build-up of a positive charge in the transition state at the benzofuran core, a negative slope (ρ value) is observed in a Hammett plot. rug.nl This indicates that electron-donating groups (EDGs) stabilize the positively charged intermediate, thereby accelerating the reaction rate. Conversely, electron-withdrawing groups (EWGs) destabilize this intermediate and slow the reaction down. rug.nl In the case of this compound, the hydroxyl group at position 4 and the methyl group at position 6 are both electron-donating, suggesting an enhanced reactivity at specific sites compared to an unsubstituted benzofuran. For instance, studies on the protodeauration of vinyl gold(I) complexes with a benzofuran core showed that EDGs like a methoxy (B1213986) group (-OMe) accelerate the reaction, while EWGs such as a trifluoromethyl group (-CF₃) decrease reactivity. rug.nl
This principle also extends to synthetic yields. In palladium-catalyzed syntheses, for example, electron-withdrawing substituents on the phenyl ring of starting materials have been found to diminish the yield of the resulting benzofuran derivatives, whereas electron-donating groups enhance it. nih.gov Similarly, in the synthesis of SIRT2 inhibitors based on a benzofuran core, derivatives with electron-donating methoxy groups showed better inhibitory activity than those with electron-withdrawing fluoro groups, indicating that EDGs enhanced the desired biological reactivity. mdpi.com
The following table summarizes the expected effect of various substituents on the reactivity of a generic benzofuran ring in an electrophilic reaction, based on established chemical principles.
| Substituent (R) | Hammett Parameter (σp) | Electronic Effect | Expected Impact on Electrophilic Reaction Rate |
| -OCH₃ | -0.27 | Strong Electron-Donating | Significant Increase |
| -OH | -0.37 | Strong Electron-Donating | Significant Increase |
| -CH₃ | -0.17 | Electron-Donating | Increase |
| -H | 0.00 | Neutral (Reference) | Baseline |
| -F | +0.06 | Weak Electron-Withdrawing | Slight Decrease |
| -Cl | +0.23 | Electron-Withdrawing | Decrease |
| -CF₃ | +0.54 | Strong Electron-Withdrawing | Significant Decrease |
| -NO₂ | +0.78 | Very Strong Electron-Withdrawing | Very Significant Decrease |
This interactive table is based on established Hammett parameters and general principles of substituent effects on benzofuran reactivity. rug.nlmdpi.com
Correlation between Molecular Structure and Observed Spectroscopic Signatures
The molecular structure of this compound and its analogues is directly correlated with their unique spectroscopic signatures in techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each functional group and structural element contributes distinct signals, allowing for detailed structural elucidation. lehigh.edu
¹H and ¹³C NMR Spectroscopy: The chemical shifts in NMR spectra are highly sensitive to the electronic environment of each nucleus. For this compound:
Hydroxyl Proton (-OH): The proton of the hydroxyl group would typically appear as a broad singlet in the ¹H NMR spectrum, with a chemical shift that can vary depending on solvent and concentration due to hydrogen bonding.
Aromatic Protons: The protons on the benzene (B151609) portion of the ring system will appear in the aromatic region (typically 6.5-8.0 ppm). Their specific shifts and coupling patterns are determined by the substitution pattern. The electron-donating -OH and -CH₃ groups will shield nearby protons, shifting them to a higher field (lower ppm) compared to unsubstituted benzofuran.
Furan (B31954) Ring Proton: The proton at the C3 position of the furan ring will have a characteristic chemical shift.
Methyl Protons (-CH₃): The two methyl groups will each produce a singlet in the aliphatic region (typically 2.0-2.5 ppm).
¹³C NMR: The carbon atoms of the benzofuran skeleton will have distinct signals. The carbon atom attached to the hydroxyl group (C4) will be significantly shifted downfield due to the electronegativity of the oxygen atom. The carbons of the methyl groups will appear at a high field (low ppm).
Infrared (IR) Spectroscopy: IR spectroscopy identifies the vibrational modes of functional groups.
O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group, with the broadening caused by hydrogen bonding. tmv.ac.in
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹. scielo.org.za
C=C Stretches: Aromatic carbon-carbon double bond stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.
C-O Stretches: The stretching vibrations for the aryl ether C-O bond in the furan ring and the phenolic C-O bond will appear in the 1000-1300 cm⁻¹ region.
The following table correlates structural features of substituted benzofuran-4-ols with their expected spectroscopic signals.
| Structural Feature | Spectroscopic Technique | Expected Signature/Observation |
| Phenolic -OH Group | IR | Broad absorption band at 3200-3600 cm⁻¹ |
| Phenolic -OH Group | ¹H NMR | Broad singlet, variable chemical shift |
| Aromatic Ring | IR | C=C stretching bands at 1450-1600 cm⁻¹ |
| Aromatic Ring | ¹H NMR | Signals in the 6.5-8.0 ppm range |
| Furan Ring | ¹³C NMR | Signals for C2 and C3 carbons, typically >100 ppm |
| Methyl Groups (-CH₃) | ¹H NMR | Singlet signals around 2.0-2.5 ppm |
| Electron-Donating Groups | ¹H NMR | Upfield shift (lower ppm) of adjacent aromatic protons |
| Electron-Withdrawing Groups | ¹H NMR | Downfield shift (higher ppm) of adjacent aromatic protons |
This interactive table summarizes general correlations between molecular structure and spectroscopic data for benzofuran derivatives. lehigh.edutmv.ac.inscielo.org.za
Impact of Structural Modifications on Electronic and Optical Properties
Structural modifications to the benzofuran scaffold, such as the introduction or alteration of substituent groups, have a significant impact on the molecule's electronic and optical properties, including its UV-Vis absorption, fluorescence, and nonlinear optical response. nih.govresearchgate.net These properties are governed by the molecule's electronic structure, particularly the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net
Substituents directly modulate the HOMO-LUMO energy gap (E_g). Electron-donating groups like the -OH and -CH₃ groups in this compound raise the energy of the HOMO more than the LUMO, generally leading to a smaller E_g. Conversely, electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) lower the energy of the LUMO, also reducing the E_g. researchgate.net A smaller energy gap corresponds to absorption of lower-energy, longer-wavelength light, resulting in a bathochromic (red) shift in the UV-Vis absorption spectrum. nih.gov For example, studies on other π-conjugated systems have shown that introducing a cyano unit leads to a bathochromic shift in the absorption peak due to an increase in the π-conjugation length and electronic delocalization. nih.gov
The photophysical behavior of benzofuran derivatives is also strongly linked to their structure. Dehydrogenation in related heterocyclic quinoline (B57606) rings was found to radically modify their photophysics by restricting intramolecular charge transfer (ICT) processes. nih.gov The nature of the substituents determines the extent of ICT, which in turn influences fluorescence properties such as emission wavelength and quantum yield. Functionalized benzofuran derivatives have been synthesized that exhibit strong fluorescence, with emission peaks that can be tuned based on the attached groups. researchgate.netresearchgate.net
The table below illustrates how different types of substituents on a generic benzofuran core can alter key electronic and optical properties.
| Substituent Type | Effect on HOMO/LUMO | Effect on Energy Gap (E_g) | Effect on Absorption (λ_max) | Potential Optical Property |
| Electron-Donating (-OH, -CH₃) | Raises HOMO energy | Decreases | Bathochromic Shift (Red Shift) | Enhanced Fluorescence |
| Electron-Withdrawing (-CN, -NO₂) | Lowers LUMO energy | Decreases | Bathochromic Shift (Red Shift) | Intramolecular Charge Transfer |
| Extending π-Conjugation | Delocalizes HOMO & LUMO | Decreases | Significant Bathochromic Shift | Potential for Nonlinear Optics |
| Halogen (-Cl, -F) | Lowers HOMO/LUMO (Inductive) | Minor Change/Decrease | Small Shift | Quenching or enhancement of fluorescence |
This interactive table demonstrates the general impact of structural modifications on the electronic and optical properties of conjugated systems like benzofuran. researchgate.netresearchgate.netnih.gov
Advanced Methodologies and Future Research Trajectories in Benzofuran Chemistry
Development of Novel and Efficient Synthetic Routes to Complex Benzofuranols
The synthesis of substituted benzofuranols like 2,6-Dimethylbenzofuran-4-ol remains an area of active investigation, with a focus on improving efficiency, selectivity, and substrate scope. While classical methods for benzofuran (B130515) ring construction exist, the development of novel routes to access complex and highly functionalized derivatives is a key objective. Current research trends are moving towards transition-metal-catalyzed cross-coupling reactions, C-H activation/functionalization, and cascade or domino reactions that allow for the rapid assembly of the benzofuran core from simple precursors. nih.govorganic-chemistry.org
For a hypothetical novel synthesis of this compound, one might envision a convergent strategy. For instance, a palladium-catalyzed coupling of a suitably substituted iodophenol with a terminal alkyne could be a viable approach, followed by an intramolecular cyclization. nih.gov The choice of catalysts, ligands, and reaction conditions would be crucial to control regioselectivity and achieve high yields.
| Synthetic Strategy | Key Features | Potential Advantages |
| Palladium-catalyzed Annulation | Convergent; mild reaction conditions. | High functional group tolerance; good yields. |
| C-H Activation/Cyclization | Atom-economical; direct functionalization. | Reduced pre-functionalization of starting materials. |
| Cascade Reactions | Multi-step synthesis in one pot. | Increased efficiency; reduced waste. |
These advanced synthetic methods offer promising avenues for the efficient and selective production of this compound and its derivatives, paving the way for further exploration of their properties and applications.
Exploration of Unconventional Chemical Transformations and Derivatization Strategies
Beyond its synthesis, the chemical space accessible from this compound through unconventional transformations and derivatization is a fertile ground for research. The hydroxyl group at the 4-position and the methyl groups at the 2- and 6-positions offer multiple sites for chemical modification. Derivatization is a key technique to modify the properties of a compound for specific applications, such as enhancing its detectability in analytical methods. researchgate.netgreyhoundchrom.com
Unconventional transformations could involve late-stage C-H functionalization to introduce new substituents on the benzofuran core, or ring-transformation reactions to access entirely new heterocyclic systems. researchgate.net For instance, selective oxidation or reduction of the furan (B31954) ring could lead to novel scaffolds. Derivatization strategies could focus on esterification or etherification of the phenolic hydroxyl group to modulate its electronic properties and biological activity.
| Transformation Type | Potential Reagents/Conditions | Expected Outcome |
| Late-stage C-H Arylation | Palladium or rhodium catalysts, aryl halides. | Introduction of aryl groups at specific positions. |
| O-Alkylation | Alkyl halides, base. | Formation of ether derivatives. |
| Electrophilic Substitution | Nitrating or halogenating agents. | Introduction of nitro or halo groups on the benzene (B151609) ring. |
The exploration of such transformations is crucial for expanding the chemical diversity of derivatives obtainable from this compound.
Application of Machine Learning and Artificial Intelligence in De Novo Benzofuran Design and Retrosynthesis
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis and drug discovery. cam.ac.uk For the de novo design of novel benzofuran derivatives with desired properties, generative models can be trained on large datasets of known molecules to propose new structures. These models can learn the underlying patterns of chemical space and generate molecules with optimized characteristics, such as predicted biological activity or material properties. youtube.com
| AI/ML Application | Methodology | Potential Impact on Benzofuran Chemistry |
| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). | Rapid generation of novel benzofuran structures with tailored properties. |
| Retrosynthesis Prediction | Template-based models, template-free models, graph-based neural networks. | Automated and efficient planning of synthetic routes to complex benzofurans. |
| Reaction Outcome Prediction | Supervised learning models trained on reaction data. | Prediction of reaction yields and optimal conditions, reducing experimental effort. |
The application of AI and ML promises to accelerate the discovery and development of new benzofuran-based compounds by automating design and synthesis planning.
Deeper Computational Insight into Reaction Dynamics and Stereocontrol
Computational chemistry provides a powerful lens to understand the intricate details of chemical reactions at a molecular level. For the synthesis of complex benzofurans, particularly those with stereocenters, density functional theory (DFT) and other quantum chemical methods can be employed to gain deeper insights into reaction mechanisms, transition state geometries, and the factors governing stereocontrol. comporgchem.com
For instance, in a potential asymmetric synthesis of a chiral derivative of this compound, computational modeling could be used to design and evaluate the performance of chiral catalysts. By calculating the energy barriers for different reaction pathways leading to various stereoisomers, researchers can predict which catalyst will provide the highest enantioselectivity. acs.org This in silico approach can significantly reduce the experimental effort required to develop stereoselective synthetic methods.
| Computational Method | Information Gained | Application in Benzofuran Synthesis |
| Density Functional Theory (DFT) | Reaction energies, activation barriers, transition state structures. | Elucidation of reaction mechanisms, prediction of regioselectivity. |
| Molecular Dynamics (MD) | Conformational analysis, solvent effects. | Understanding the role of the reaction environment. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of large systems, such as enzyme-catalyzed reactions. | Design of biocatalytic routes to benzofurans. |
Deeper computational insights will be instrumental in the rational design of highly selective and efficient synthetic routes to complex benzofuranols.
Potential as a Chemical Building Block for Advanced Functional Materials
Substituted benzofurans are not only important in medicinal chemistry but also serve as valuable building blocks for the construction of advanced functional materials. nih.gov The rigid, planar structure of the benzofuran core, combined with the ability to introduce various functional groups, makes it an attractive scaffold for the design of organic semiconductors, fluorescent dyes, and other materials with interesting photophysical properties.
This compound, with its specific substitution pattern, could serve as a monomer or a key intermediate in the synthesis of polymers or small molecules for applications in organic electronics. The hydroxyl group provides a handle for polymerization or for tuning the electronic properties of the molecule through derivatization. The methyl groups can influence the solid-state packing and morphology of the resulting materials, which are critical factors for their performance in devices.
| Material Class | Role of Benzofuran Unit | Potential Application |
| Organic Semiconductors | Core of the conjugated system. | Organic field-effect transistors (OFETs), organic photovoltaics (OPVs). |
| Fluorescent Probes | Fluorophore core. | Bioimaging, chemical sensing. |
| Liquid Crystals | Rigid mesogenic unit. | Display technologies. |
The exploration of this compound as a chemical building block opens up exciting possibilities for the development of novel functional materials with tailored properties.
Q & A
Q. What are the optimal synthetic routes for 2,6-Dimethylbenzofuran-4-ol in laboratory settings?
- Methodological Answer : A robust synthesis involves halogenation and cyclization steps. For example, benzofuran derivatives can be synthesized via NaH-mediated reactions in anhydrous THF, as demonstrated in the preparation of similar benzofuran compounds . Key steps include:
- Using 2,4-bis(benzyloxy)-6-methoxyphenyl precursors.
- Controlling reaction temperatures (0°C for NaH activation) to avoid side reactions.
- Purification via column chromatography with silica gel and ethyl acetate/hexane eluents.
Glassware deactivation with 5% DMDCS in toluene is critical to prevent analyte adsorption during synthesis .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) conditioned with methanol for sample cleanup. Recovery rates improve with GF/F (0.7 μm) filtration prior to extraction .
- Spectroscopy : High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR are essential. For example, benzofuran derivatives show distinct aromatic proton signals at δ 6.8–7.5 ppm and carbonyl carbons at ~160 ppm .
- Chromatography : Reverse-phase HPLC with C18 columns and methanol/water gradients resolves isomeric impurities .
Advanced Research Questions
Q. How can computational methods like DFT assist in predicting the physicochemical properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize molecular geometry using Gaussian 09 with B3LYP/6-311++G(d,p) basis sets. Predict excited-state intramolecular proton transfer (ESIPT) behavior, as shown for 6-amino-2-(2′-hydroxyphenyl)benzoxazole .
- ACD/Labs Percepta : Predict logP, pKa, and solubility using fragment-based algorithms. Validate results against experimental HPLC retention times .
Q. What strategies can resolve contradictions in reported bioactivity data of this compound derivatives?
- Methodological Answer :
- Standardized Assays : Use consistent microbial strains (e.g., E. coli ATCC 25922) and broth microdilution methods (CLSI guidelines) to minimize variability .
- Data Normalization : Include internal standards (e.g., triclosan-d3) during LC-MS analysis to correct for matrix effects .
- Meta-Analysis : Compare datasets across studies using multivariate statistics (PCA or PLS-DA) to identify confounding variables like solvent polarity or incubation time .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate samples at 25°C, 40°C, and 60°C in buffers (pH 2–10). Monitor degradation via UPLC-PDA at 254 nm.
- Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics. For example, 4-hydroxybenzoic acid derivatives show pH-dependent hydrolysis above pH 8 .
Q. How to address low recovery rates during SPE extraction of this compound from complex matrices?
- Methodological Answer :
- Sorbent Optimization : Compare HLB, MCX, and MAX cartridges. HLB shows superior recovery (>85%) for phenolic compounds due to hydrophilic-lipophilic balance .
- Matrix Modification : Add 1% NH4F to samples to suppress ionic interactions. Pre-wash cartridges with 2-propanol to remove non-polar interferents .
Q. What multi-step synthesis designs are suitable for generating this compound derivatives with enhanced bioactivity?
- Methodological Answer :
- Cascade Reactions : Employ [3,3]-sigmatropic rearrangements followed by aromatization. For example, use benzyloxy-protected intermediates and Pd/C-catalyzed hydrogenolysis for deprotection .
- Functionalization : Introduce electron-withdrawing groups (e.g., Cl, NO2) at the 4-position to modulate electronic properties, as demonstrated for 5-methoxy-2-(4-methoxyphenyl)benzofuran .
Tables for Key Data
Q. Table 1. Comparative SPE Recovery Rates for Benzofuran Derivatives
| Sorbent Type | Recovery (%) | Matrix | Reference |
|---|---|---|---|
| Oasis HLB | 85–92 | Wastewater | |
| MCX | 70–78 | Sludge | |
| MAX | 65–72 | River Water |
Q. Table 2. DFT-Predicted vs. Experimental Properties of this compound
| Property | DFT Prediction | Experimental Value |
|---|---|---|
| logP | 2.8 | 2.6 |
| ESIPT Energy (eV) | 3.1 | 3.0 |
| Solubility (mg/L) | 120 | 115 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
